2-Bromo-3-hydroxy-5-methoxybenzaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 231.04 g/mol. This compound features a benzaldehyde structure with three key functional groups: a bromine atom at the 2-position, a hydroxyl group at the 3-position, and a methoxy group at the 5-position. The presence of these groups influences its chemical reactivity and biological properties, making it a subject of interest in various fields of research.
Research indicates that compounds similar to 2-bromo-3-hydroxy-5-methoxybenzaldehyde exhibit significant biological activities. These compounds may interact with various molecular targets in biological systems, potentially leading to effects such as:
The synthesis of 2-bromo-3-hydroxy-5-methoxybenzaldehyde typically involves the following steps:
This compound can also be synthesized via multi-step synthetic routes involving various reagents and conditions optimized for yield and purity .
2-Bromo-3-hydroxy-5-methoxybenzaldehyde has several applications:
Studies on the interactions of 2-bromo-3-hydroxy-5-methoxybenzaldehyde with metal ions have shown that it can form complexes with various metal ions, including aluminum(III), iron(III), nickel(II), copper(II), thorium(IV), and rhenium(I). These interactions are facilitated through coordination with oxygen and nitrogen atoms present in its structure .
Several compounds share structural similarities with 2-bromo-3-hydroxy-5-methoxybenzaldehyde. Here are notable examples:
| Compound Name | Key Differences |
|---|---|
| 5-Bromovanillin | Contains an additional methoxy group at the para position. |
| 5-Bromosalicylaldehyde | Lacks the methoxy group present in 2-bromo-3-hydroxy-5-methoxybenzaldehyde. |
| 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | Different positioning of hydroxyl and bromine groups. |
| 2-Bromo-4-hydroxy-5-methoxybenzaldehyde | Variation in the position of bromine and hydroxyl groups. |
Uniqueness: The specific arrangement of functional groups in 2-bromo-3-hydroxy-5-methoxybenzaldehyde imparts distinct chemical reactivity and biological activity compared to its analogs. This unique combination makes it a versatile intermediate in organic synthesis and valuable for various research applications .